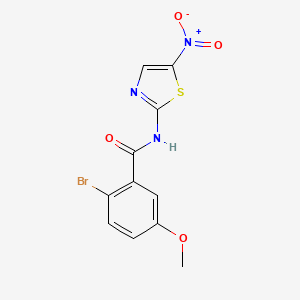
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a complex organic compound. It consists of a benzamide moiety that is substituted with a bromo group and a methoxy group. Additionally, it has a thiazole ring which is substituted with a nitro group .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound contains a benzamide moiety, a thiazole ring, and various substituents including a bromo group, a methoxy group, and a nitro group .Chemical Reactions Analysis
The chemical reactivity of “2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide” would be influenced by its functional groups. The bromo group is a good leaving group, the nitro group is electron-withdrawing, and the methoxy group is electron-donating. These properties could influence the types of reactions the compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide” would be influenced by its molecular structure. For instance, the presence of polar groups like the nitro group and the methoxy group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Anti-Infective Applications
Thiazolides, including derivatives of nitazoxanide and compounds structurally related to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, have shown a wide spectrum of anti-infective properties. They are effective against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Thiazolides like nitazoxanide are known to exhibit activities against a variety of pathogens due to multiple mechanisms of action, including the induction of apoptosis in mammalian cells and possibly similar mechanisms against helminths (Hemphill, Müller, & Müller, 2012).
Photodynamic Therapy Applications
Derivatives of benzothiazole, similar in structure to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. For instance, zinc phthalocyanine derivatives substituted with thiadiazole groups have shown high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activities
Thiazolide compounds, including those related to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, have been explored for their antiproliferative activities against various cancer cell lines. The mode of action involves triggering apoptosis, with bromo- and nitro-thiazolides showing effectiveness against proliferating cells. This suggests potential applications in cancer research and treatment, highlighting the diverse therapeutic potential of thiazolide derivatives (Brockmann et al., 2014).
Antimicrobial Properties
Novel compounds structurally similar to 2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibit activity that, in many cases, surpasses that of reference drugs, indicating their potential as new antimicrobial agents (Liaras et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4S/c1-19-6-2-3-8(12)7(4-6)10(16)14-11-13-5-9(20-11)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOOYCCFJVFXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

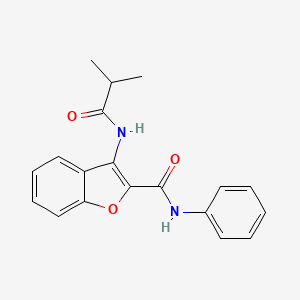
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)
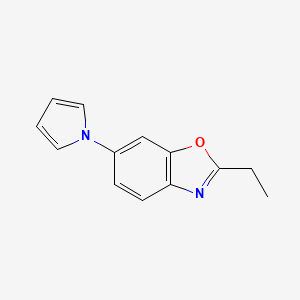
![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
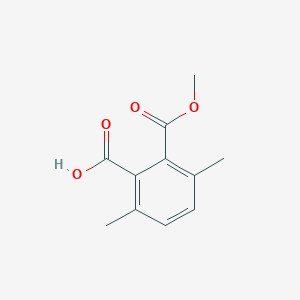
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)
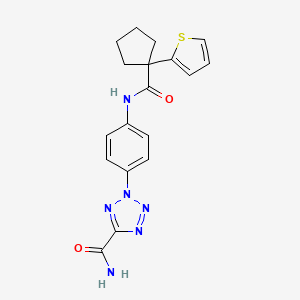
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)
![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)

